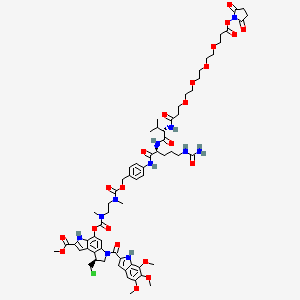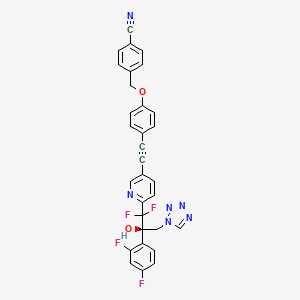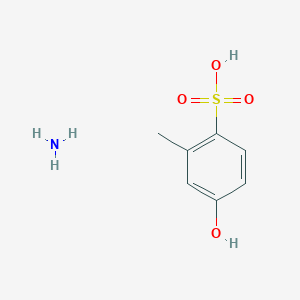
OSu-PEG4-VC-PAB-Duocarmycin SA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSu-PEG4-VC-PAB-Duocarmycin SA is a compound used in the development of antibody-drug conjugates (ADCs). This compound is a conjugate of Duocarmycin SA, a potent DNA alkylation agent, linked via a cleavable linker OSu-PEG4-VC-PAB. The DNA modifying agents such as Duocarmycin SA are being used in the development of ADCs for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OSu-PEG4-VC-PAB-Duocarmycin SA involves multiple steps. The process begins with the preparation of the linker, OSu-PEG4-VC-PAB, which is then conjugated to Duocarmycin SA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
OSu-PEG4-VC-PAB-Duocarmycin SA undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Cleavage Reactions: The cleavable linker, OSu-PEG4-VC-PAB, allows for the release of Duocarmycin SA under specific conditions, such as the presence of certain enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and reactivity of the compound .
Major Products Formed
The major product formed from the cleavage of this compound is Duocarmycin SA, which exerts its DNA alkylation activity, leading to the targeted killing of cancer cells .
Applications De Recherche Scientifique
OSu-PEG4-VC-PAB-Duocarmycin SA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ADCs.
Biology: Employed in the investigation of cellular mechanisms and pathways involved in DNA alkylation and repair.
Medicine: Utilized in the development of targeted cancer therapies, particularly in the design of ADCs for the treatment of various cancers.
Industry: Applied in the production of ADCs for research and development purposes
Mécanisme D'action
The mechanism of action of OSu-PEG4-VC-PAB-Duocarmycin SA involves the cleavage of the linker, OSu-PEG4-VC-PAB, releasing Duocarmycin SA. Duocarmycin SA then binds to the minor groove of DNA and alkylates the DNA, leading to the formation of DNA adducts. This results in the disruption of DNA replication and transcription, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
OSu-PEG4-VC-PAB-DMEA-Duocarmycin SA: Similar in structure but with a different linker, DMEA.
MC-vc-PAB-MMAE: Another ADC compound with a different payload, Monomethyl auristatin E (MMAE).
PBD Dimer Conjugates: Compounds with potent DNA crosslinking activity
Uniqueness
OSu-PEG4-VC-PAB-Duocarmycin SA is unique due to its specific linker, OSu-PEG4-VC-PAB, which allows for controlled release of Duocarmycin SA. This controlled release mechanism enhances the specificity and potency of the compound in targeted cancer therapy .
Propriétés
Formule moléculaire |
C65H84ClN11O22 |
|---|---|
Poids moléculaire |
1406.9 g/mol |
Nom IUPAC |
methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C65H84ClN11O22/c1-37(2)54(73-49(78)17-22-93-24-26-95-28-29-96-27-25-94-23-18-52(81)99-77-50(79)15-16-51(77)80)60(83)72-43(10-9-19-68-63(67)86)59(82)69-41-13-11-38(12-14-41)36-97-64(87)74(3)20-21-75(4)65(88)98-47-33-46-53(42-32-45(62(85)92-8)71-56(42)47)40(34-66)35-76(46)61(84)44-30-39-31-48(89-5)57(90-6)58(91-7)55(39)70-44/h11-14,30-33,37,40,43,54,70-71H,9-10,15-29,34-36H2,1-8H3,(H,69,82)(H,72,83)(H,73,78)(H3,67,68,86)/t40-,43+,54+/m1/s1 |
Clé InChI |
KRFBSVZUEUHAJD-KUBQTDEFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
